molecular formula C8H11N5 B6328355 N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine CAS No. 956722-44-4

N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine

Cat. No.: B6328355
CAS No.: 956722-44-4
M. Wt: 177.21 g/mol
InChI Key: WFVQIVSNTFJRQC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-a]pyrazine (B1224502) Chemistry

The exploration of imidazo[1,2-a]pyrazine chemistry began with classical condensation reactions. Early synthetic routes typically involved the reaction of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound, a method analogous to the Tchichibabine reaction for imidazo[1,2-a]pyridines. ucl.ac.ukresearchgate.net These initial methods, while foundational, often required harsh conditions and resulted in modest yields.

Over the decades, synthetic methodologies have evolved significantly, aiming for greater efficiency, diversity, and more environmentally benign processes. nih.gov Modern approaches include the development of one-pot, multi-component reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the rapid assembly of complex, multi-substituted imidazo[1,2-a]pyrazines from simple precursors. researchgate.net Furthermore, novel catalytic systems, for instance, the use of iodine as a cost-effective and mild catalyst, have been developed for the efficient synthesis of these scaffolds. rsc.org These advancements have accelerated the exploration of the chemical space around the imidazo[1,2-a]pyrazine core, facilitating the generation of large libraries of compounds for biological screening.

Overview of the Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is widely regarded as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus displaying a wide range of biological activities. tsijournals.com The versatility of the imidazo[1,2-a]pyrazine core is demonstrated by the diverse pharmacological properties exhibited by its derivatives. tsijournals.com

These compounds have been investigated for a vast number of therapeutic applications, acting as enzyme inhibitors, receptor ligands, and anti-infectious agents. researchgate.net The structural rigidity and the specific arrangement of nitrogen atoms in the bicyclic system allow for precise interactions with the active sites of various proteins. As structural analogues of deazapurines, they can function as mimics of endogenous molecules, interfering with biological pathways. tsijournals.com The amenability of the core to substitution at multiple positions (C2, C3, C5, C6, and C8) allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a given target. researchgate.nettsijournals.com

Pharmacological Activity/TargetTherapeutic Area
Aurora Kinase InhibitionOncology
Brk/PTK6 Kinase InhibitionOncology
EphB4 Receptor Tyrosine Kinase InhibitionOncology
PI3K InhibitionOncology
AntimicrobialInfectious Diseases
AntioxidantVarious
Anti-inflammatoryInflammation
AntidepressantNeurology
AMPAR Negative ModulationNeurology (e.g., Epilepsy)
Hypoglycemic (α2-adrenergic receptor affinity)Metabolic Disorders
Cardiotonic / Muscle RelaxantCardiovascular
Antiulcer / AntisecretoryGastroenterology

Introduction to N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine as a Representative Compound

Within the broad family of imidazo[1,2-a]pyrazines, this compound serves as a pertinent example for academic inquiry. This compound features an ethylenediamine (B42938) substituent at the C8 position of the core scaffold, a position known to be critical for modulating biological activity.

PropertyValue
IUPAC Name This compound
CAS Number 956722-44-4
Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Physical Form Solid

While specific, in-depth research on this exact molecule is not extensively documented in peer-reviewed literature, its structure is representative of the highly active class of 8-amino-imidazo[1,2-a]pyrazines. nih.gov The synthesis of such compounds is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves preparing an 8-halo-imidazo[1,2-a]pyrazine intermediate (e.g., 8-bromo or 8-chloro) and subsequently displacing the halogen by heating it with the desired amine, in this case, ethylenediamine. researchgate.netnih.gov

The introduction of an amino group at the C8 position has been shown to be a successful strategy for discovering potent bioactive molecules. For instance, various substituted imidazo[1,2-a]pyrazin-8-amines have been identified as low-nanomolar inhibitors of Breast Tumor Kinase (Brk/PTK6) and as selective inhibitors of Aurora-A kinase. nih.govnih.gov Furthermore, studies have shown that amination at the C8 position can significantly enhance the antioxidant properties of the scaffold. tsijournals.com Other 8-(alkylamino) derivatives have been explored for activities such as antibronchospastic effects. acs.org

Scope and Objectives of Academic Inquiry into this compound Research

Given the established pharmacological importance of the imidazo[1,2-a]pyrazine scaffold and the specific potentiation of activity through C8-amination, this compound represents a compound of significant academic interest. Future research efforts would logically be directed towards a comprehensive evaluation of its therapeutic potential.

The primary objectives of such an inquiry would include:

Chemical Synthesis and Characterization: To establish an optimized and scalable synthetic route for the compound and to fully characterize its physicochemical properties.

Biological Screening: To perform broad-based biological screening against a panel of targets known to be modulated by the imidazo[1,2-a]pyrazine core, with a particular focus on kinases (e.g., Aurora, Brk), adrenergic receptors, and AMPA receptors. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To investigate the role of the ethylenediamine side chain in target binding and cellular activity, comparing its effects to other amine substituents previously studied at the C8 position. This would help in elucidating the specific structural requirements for optimal activity.

Pharmacokinetic Profiling: To assess the preliminary drug-like properties of the compound, including metabolic stability and cell permeability, to determine its potential for further development. nih.govnih.gov

The systematic investigation of this compound would contribute valuable knowledge to the broader understanding of this privileged scaffold and could potentially identify a new lead compound for drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-imidazo[1,2-a]pyrazin-8-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c9-1-2-10-7-8-12-4-6-13(8)5-3-11-7/h3-6H,1-2,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVQIVSNTFJRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723499
Record name N~1~-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956722-44-4
Record name N1-Imidazo[1,2-a]pyrazin-8-yl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956722-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core

The construction of the bicyclic imidazo[1,2-a]pyrazine ring system can be achieved through several established synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation Reactions for Imidazo[1,2-a]pyrazine Formation

One of the most traditional and widely employed methods for the synthesis of the imidazo[1,2-a]pyrazine core is the cyclocondensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. This method, often referred to as the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. The reaction typically proceeds by initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrazine.

The versatility of this method allows for the introduction of various substituents on both the imidazole (B134444) and pyrazine (B50134) rings by selecting appropriately substituted starting materials. For instance, the reaction of a substituted 2-aminopyrazine with an α-haloketone will yield a 2-substituted imidazo[1,2-a]pyrazine. Similarly, starting with a substituted 2-aminopyrazine will result in a corresponding substitution pattern on the pyrazine moiety of the final product.

Metal-Catalyzed Approaches in Imidazo[1,2-a]pyrazine Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including imidazo[1,2-a]pyrazines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical methods.

Copper and palladium-catalyzed reactions have been particularly successful in this regard. For example, copper-catalyzed coupling reactions between 2-aminopyrazines and terminal alkynes, followed by an intramolecular cyclization, can provide access to substituted imidazo[1,2-a]pyrazines. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to functionalize pre-formed imidazo[1,2-a]pyrazine scaffolds or to construct the ring system itself in a convergent manner. These metal-catalyzed approaches have significantly expanded the synthetic chemists' toolbox for accessing a wide array of imidazo[1,2-a]pyrazine derivatives.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant attention for the synthesis of heterocyclic libraries. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-aminoimidazo-fused heterocycles, including imidazo[1,2-a]pyrazines. Current time information in Pasuruan, ID.

This acid-catalyzed three-component condensation involves a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. The reaction proceeds through the formation of an imine from the 2-aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the 3-aminoimidazo[1,2-a]pyrazine product. The GBB reaction is highly valued for its operational simplicity, atom economy, and the ability to generate molecular diversity by varying the three input components. The use of various catalysts, including Lewis acids like yttrium triflate, has been shown to efficiently promote this reaction for the synthesis of multi-substituted 3,8-diaminoimidazo[1,2-a]pyrazines. Current time information in Pasuruan, ID.

Comparison of Synthetic Routes to the Imidazo[1,2-a]pyrazine Core
Synthetic RouteKey ReactantsGeneral Reaction TypeKey Advantages
Cyclocondensation (Tschitschibabin)2-Aminopyrazine, α-HalocarbonylCondensation/CyclizationDirect, well-established, good for simple analogs
Metal-Catalyzed Approaches2-Aminopyrazine, Alkynes/Aryl halidesCross-coupling/CyclizationMild conditions, high functional group tolerance
Groebke-Blackburn-Bienaymé (GBB)2-Aminopyrazine, Aldehyde, IsocyanideMulticomponent ReactionHigh efficiency, molecular diversity, atom economy

Specific Synthesis of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine and Analogs

The synthesis of the target compound, this compound, requires a strategic approach that involves the initial construction of the imidazo[1,2-a]pyrazine core followed by the specific introduction of the ethane-1,2-diamine side chain at the 8-position.

Precursor Synthesis and Functionalization of the Pyrazine Ring

A common strategy for the synthesis of 8-substituted imidazo[1,2-a]pyrazines involves the use of a pre-functionalized pyrazine ring as a starting material. A key precursor for introducing substituents at the 8-position is an 8-halo-imidazo[1,2-a]pyrazine, such as 8-bromo- or 8-chloro-imidazo[1,2-a]pyrazine.

The synthesis of these halogenated precursors can be achieved through several routes. One approach involves the cyclocondensation of a 2-amino-3-halopyrazine with an appropriate α-halocarbonyl compound. For instance, the condensation of 2-amino-3-chloropyrazine (B41553) with an α-chloroacetophenone derivative can yield an 8-chloro-imidazo[1,2-a]pyrazine. nih.gov Alternatively, direct halogenation of the imidazo[1,2-a]pyrazine core can be employed, although this may sometimes lead to mixtures of regioisomers.

Once the 8-halo-imidazo[1,2-a]pyrazine precursor is obtained, it serves as a versatile intermediate for the introduction of various functional groups at the 8-position via nucleophilic aromatic substitution reactions.

Amination Reactions at Position 8 of the Imidazo[1,2-a]pyrazine Scaffold

The introduction of an amino group, and specifically the ethane-1,2-diamine moiety, at the 8-position of the imidazo[1,2-a]pyrazine scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the halogen atom at the 8-position (e.g., chloro or bromo) is displaced by an amine nucleophile.

For the synthesis of this compound, the key step would involve the reaction of an 8-halo-imidazo[1,2-a]pyrazine with an excess of ethylenediamine (B42938). The use of excess ethylenediamine is crucial to favor the monosubstitution product and minimize the formation of the disubstituted byproduct where both amino groups of ethylenediamine react with two molecules of the imidazo[1,2-a]pyrazine.

General Conditions for Amination at C-8 of Imidazo[1,2-a]pyrazine
SubstrateReagentReaction TypeTypical Conditions
8-Halo-imidazo[1,2-a]pyrazinePrimary or Secondary AmineNucleophilic Aromatic SubstitutionHeating in a suitable solvent (e.g., ethanol, DMF)
8-Halo-imidazo[1,2-a]pyrazineEthylenediamine (excess)Nucleophilic Aromatic SubstitutionHeating, to favor monosubstitution

Derivatization Strategies of this compound and its Scaffold

The imidazo[1,2-a]pyrazine core is a versatile scaffold amenable to a wide range of chemical modifications. rsc.org These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds. Derivatization strategies typically focus on two main areas: the peripheral substituents on the fused ring system and the functional groups attached to it, such as the ethane-1,2-diamine moiety.

Chemical Modifications at the Ethane-1,2-diamine Moiety

The ethane-1,2-diamine side chain of the title compound possesses two key nucleophilic sites: a secondary amine linked to the pyrazine ring and a terminal primary amine. The primary amine is the more reactive site for many common chemical transformations, allowing for selective derivatization.

Standard modifications to this primary amine include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.

N-Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or reaction with alkyl halides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding ureas and thioureas. These moieties are effective hydrogen bond donors and acceptors, often used to enhance interactions with biological targets. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

While specific examples of these modifications on this compound are not extensively detailed in the provided literature, the synthesis of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold has been reported as a strategy to generate compounds with antiproliferative activity. nih.gov Similarly, the synthesis of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives highlights the utility of incorporating urea functionalities into related scaffolds to achieve antitumor properties. These examples demonstrate the chemical feasibility and strategic importance of modifying amine functionalities appended to the core scaffold.

Substituent Effects on the Imidazo[1,2-a]pyrazine Ring System

The structure-activity relationship (SAR) of the imidazo[1,2-a]pyrazine scaffold is heavily influenced by the nature and position of substituents on the bicyclic ring system. researchgate.net Modifications at the C2, C3, C6, and C8 positions have been explored to fine-tune biological activity. nih.gov

C2 Position: Aryl substituents at this position are often critical for activity. For instance, in a series of inhibitors for the VirB11 ATPase, deleting the C2-aryl substituent resulted in a complete loss of activity. nih.gov The electronic nature of this aryl group also plays a role; in one study of anticancer agents, compounds with an additional nitrogen atom in the pyrazine ring (compared to the pyridine (B92270) ring) showed altered fluorescence characteristics. nih.gov

C3 Position: This position is also amenable to substitution. In some series, the introduction of amine-containing groups at C3 has been shown to influence anticancer activity, with electron-donating groups like tert-butylamine (B42293) enhancing potency against certain cell lines. nih.gov

C6 Position: Substitution at the C6 position has been explored, though in some cases, it has led to poorer physicochemical properties and potency compared to the unsubstituted analogue. nih.gov

C8 Position: The C8 position is a key point for modification. Nucleophilic substitution on 8-bromoimidazo[1,2-a]pyrazine (B1277482) precursors is a common strategy to introduce various amine-containing side chains. Structure-activity relationship studies have revealed that amination at the C8 position can significantly improve the antioxidant activity of the scaffold. A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase, demonstrating the importance of this substitution pattern. nih.gov

The following table summarizes the observed effects of substituents at various positions of the imidazo[1,2-a]pyrazine ring.

PositionType of SubstituentObserved EffectReference
C2Aryl GroupEssential for VirB11 ATPase inhibition. nih.gov
C3Amine GroupsModulates anticancer activity; electron-donating groups can increase potency. nih.gov
C6Bromo GroupCan lead to poorer physicochemical properties and reduced potency in some series. nih.gov
C8AminationImproves antioxidant activity.

Scaffold Hopping and Isosteric Replacements in Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved properties while retaining key pharmacophoric features. This technique has been successfully applied to identify the imidazo[1,2-a]pyrazin-8-one core as a viable alternative to other heterocyclic systems.

In one notable example, a scaffold hopping exercise was conducted using computational techniques based on 3D shape and electrostatic similarity to replace a triazolopyridine scaffold. nih.govacs.org The imidazopyrazinone core was identified as a promising hit due to its high electrostatic similarity to the parent scaffold. nih.gov This computational approach led to the synthesis of a new series of compounds that displayed encouraging activity as mGlu2 PAMs. acs.org

A key advantage of this scaffold hop was the improvement in physicochemical and pharmacokinetic properties. The resulting imidazopyrazinone compounds showed reduced lipophilicity and improved metabolic stability in liver microsomes compared to their triazolopyridine counterparts. nih.gov This demonstrates that scaffold hopping can be effectively used to address metabolic liabilities in a lead series.

The table below provides a comparative analysis of the original and hopped scaffolds.

FeatureTriazolopyridine Scaffold (Original)Imidazopyrazinone Scaffold (Hopped)Reference
Core Structure nih.govacs.orgnih.govTriazolo[4,3-a]pyridineImidazo[1,2-a]pyrazin-7(8H)-one nih.govacs.org
Biological Activity mGlu2 PAM ActivityComparable mGlu2 PAM Activity nih.gov
Lipophilicity (cLogP) HigherReduced nih.gov
Metabolic Stability LowerImproved microsomal stability nih.gov
Identification Method -In silico 3D shape and electrostatic similarity nih.gov

Isosteric replacement is another related strategy where one atom or group of atoms is replaced by another with similar physical or chemical properties. For instance, replacing a carbon atom in a ring with a nitrogen atom can block a site of metabolism, thereby improving metabolic stability.

Green Chemistry Approaches and Sustainable Synthesis Development

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The synthesis of the imidazo[1,2-a]pyrazine scaffold has benefited from the application of green chemistry principles, leading to more efficient and sustainable methods compared to traditional approaches.

Traditional synthesis often involves the condensation of a 2-aminopyrazine with an α-haloketone, which can be low-yielding when using solvents like DMF. nih.govacs.org Green chemistry approaches have sought to improve upon these methods by utilizing alternative energy sources and eco-friendly solvents.

Key green synthetic developments include:

Microwave-Assisted Synthesis: Microwave irradiation has been employed to drastically reduce reaction times from hours to minutes. acs.org An expeditious, catalyst-free heteroannulation reaction between 2-aminopyrazines and α-bromoketones has been developed under microwave irradiation, affording excellent yields of the desired products. nih.govacs.org This method is noted for its simplicity and the high purity of the resulting compounds. acs.org

Use of Green Solvents: Solvents are a major source of waste in chemical synthesis. The replacement of conventional organic solvents with greener alternatives is a primary goal. For the synthesis of imidazo[1,2-a]pyrazines, a mixture of water and isopropanol (B130326) (H₂O-IPA) has been successfully used as a green solvent system in conjunction with microwave heating. nih.govacs.org One-pot syntheses in water have also been described for related heterocyclic systems. researchgate.net

Catalyst-Free Reactions: The development of catalyst-free reactions simplifies purification procedures and reduces waste from heavy metal catalysts. The microwave-assisted synthesis in H₂O-IPA provides an efficient route to imidazo[1,2-a]pyrazines without the need for a catalyst. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. An iodine-catalyzed one-pot, three-component reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide has been reported for the synthesis of imidazo[1,2-a]pyrazines. nih.govrsc.org This approach is valued for its low cost, easy availability of the catalyst, and operational simplicity. rsc.org

The following table compares traditional and green synthetic approaches for the imidazo[1,2-a]pyrazine scaffold.

FeatureTraditional MethodGreen Chemistry ApproachReference
Energy Source Conventional HeatingMicrowave Irradiation acs.org
Solvent DMF, other organic solventsH₂O-IPA, Ethanol, Water nih.govnih.govresearchgate.net
Catalyst May require Lewis acids, bases, or metal catalystsCatalyst-free or benign catalysts (e.g., Iodine) nih.govacs.orgrsc.org
Reaction Time HoursMinutes acs.org
Yield Often low to moderateGood to excellent nih.govnih.gov
Methodology Two-component condensationMulticomponent reactions (MCRs), Catalyst-free annulation acs.orgrsc.org

Structure Activity Relationship Sar Studies

Rational Design of Imidazo[1,2-a]pyrazine (B1224502) Derivatives for Enhanced Bioactivity

The rational design of novel imidazo[1,2-a]pyrazine derivatives often begins with a known biologically active template or a hit compound identified from screening campaigns. nih.govnih.gov Through strategies like structural optimization and ring fusion, researchers aim to enhance the potency and selectivity of these initial compounds. nih.gov For instance, starting from an imidazo[1,2-a]pyrazine diarylurea compound, modifications can be systematically introduced to probe the chemical space and improve activity against specific targets like receptor tyrosine kinases. researchgate.net

One successful approach involves identifying a key pharmacophore responsible for the desired biological effect. In the development of antimalarial imidazopyrazines, the bicyclic core, a C3 phenyl group, and an amide linker were identified as the main pharmacophoric elements. nih.gov Subsequent optimization efforts focused on introducing peripheral changes around this core to improve potency and pharmacokinetic properties. nih.gov Similarly, in the design of antileishmanial agents, docking studies highlighted a 4-pyridyl group at the C3 position and a 4-fluorophenyl moiety at C2 as critical for binding to the target enzyme, Leishmania casein kinase 1. nih.gov

Structure-based design has also been instrumental. The co-crystallization of an imidazo[1,2-a]pyrazine derivative with its target, the Aurora-A kinase, provided detailed insights into the specific interactions within the binding site. nih.gov This structural information guided the synthesis of new analogs with improved potency and cellular selectivity. nih.gov These design strategies underscore the importance of integrating computational modeling with synthetic chemistry to rationally develop derivatives with enhanced biological profiles.

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of imidazo[1,2-a]pyrazine derivatives is profoundly influenced by the placement and chemical nature of substituents on both the imidazole (B134444) and pyrazine (B50134) rings, as well as on any side chains. researchgate.net

The imidazole portion of the scaffold, specifically the C2 and C3 positions, is a common site for modification to modulate bioactivity.

C2 Position: The introduction of aryl substituents at the C2 position has been explored for developing inhibitors of bacterial type IV secretion. researchgate.netnih.gov A flexible synthetic route allows for the preparation of various 2-aryl derivatives, which is crucial for probing SAR. nih.gov For instance, replacing a naphthalene (B1677914) substituent at C2 with a quinoxaline (B1680401) did not yield significant improvements in potency or solubility, whereas deleting the aryl substituent altogether resulted in a complete loss of activity. nih.gov In the context of antileishmanial activity, a 4-fluorophenyl group at C2 was found to fit well into a hydrophobic pocket of the target enzyme, highlighting its importance for binding. nih.gov The absence of this substituent significantly reduced inhibitory activity. nih.gov

C3 Position: The C3 position is also critical for activity. In some series, the introduction of a bromine atom at C3 was found to be significant for good antioxidant activity. For antileishmanial compounds, a 4-pyridyl group at C3 was deemed crucial for forming a hydrogen bond within the ATP-binding site of the target kinase, and its absence led to a major loss of potency. nih.gov In other studies, various substitutions at this position have been investigated to improve anticancer effects. nih.gov

The table below summarizes the effect of key substitutions on the imidazo (B10784944) ring.

PositionSubstituent TypeEffect on BioactivityTarget/Activity
C2 Aryl groupEssential for activity; deletion leads to complete loss. nih.govBacterial Type IV Secretion
C2 4-FluorophenylFits into hydrophobic pocket, critical for binding. nih.govAntileishmanial (L-CK1)
C3 BromineEnhances antioxidant property. Antioxidant
C3 4-Pyridyl groupCrucial for H-bonding and potency. nih.govAntileishmanial (L-CK1)

Modifications on the pyrazine ring, particularly at the C8 position, have been shown to significantly impact the biological properties of these compounds.

C8 Position: The introduction of an amino group at the C8 position is a key structural feature for multiple activities. SAR studies on antioxidant derivatives revealed that amination at C8 improves activity. Specifically, substituting the C8 position with amino groups like diethanolamine (B148213) and morpholine (B109124) was found to be beneficial. A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives was developed as inhibitors of the VirB11 ATPase, a component of the bacterial type IV secretion system. researchgate.net The synthesis involves a nucleophilic substitution on an 8-bromo or 8-chloro precursor with various amines. nih.gov

C6 Position: Substitution at the C6 position has also been explored. The synthesis of a 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) intermediate allowed for the investigation of substituents at this position. nih.gov However, in one study, the introduction of a bromo substituent at C6 led to poorer physicochemical properties and potency compared to the unsubstituted analog. nih.gov

The following table details the influence of pyrazine ring modifications.

PositionSubstituent TypeEffect on BioactivityTarget/Activity
C8 Amino group (general)Necessary for good antioxidant property. Antioxidant
C8 Diethanolamine, MorpholineFavorable substitutions for antioxidant activity. Antioxidant
C8 Amino group (general)Core feature for potent inhibitors. researchgate.netBacterial Type IV Secretion
C6 Bromo groupPoorer physicochemical properties and potency. nih.govBacterial Type IV Secretion

The diamine chain attached at the C8 position, as seen in the parent compound N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine, is a critical structural element for interaction with biological targets. The synthesis of 8-amino derivatives often involves the reaction of a halo-imidazopyrazine with an appropriate diamine. nih.gov The nature of this side chain can modulate potency, selectivity, and physicochemical properties.

While direct SAR studies on variations of the ethane-1,2-diamine chain are specific to each research context, the general importance of the amino functionality at C8 is well-established. researchgate.net The length of the linker, the nature of the terminal amino group (primary, secondary, or tertiary), and the presence of additional functional groups on the chain can all influence how the molecule fits into a binding pocket and interacts with key residues. For instance, in the development of inhibitors for bacterial VirB11 ATPase, various monotosylated diamines were reacted at the C8 position to generate a library of compounds for SAR analysis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-a]pyrazine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For imidazo[1,2-a]pyrazine analogs, 3D-QSAR models have been developed to understand the structural requirements for specific inhibitory activities and to guide the design of new, more potent compounds. nih.gov

In one study targeting phosphoinositide 3-kinase alpha (PI3Kα), a 3D-QSAR model was built for a series of 49 selective imidazo[1,2-a]pyrazine inhibitors. nih.gov The process involved docking the compounds into the target's active site, refining the resulting poses, and then aligning the molecules to build the model. The final model showed strong statistical validity and predictive power. nih.gov Contour maps generated from the QSAR model provided a visual representation of which structural features were favorable or unfavorable for activity, indicating regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors would enhance or diminish potency. nih.gov This information, combined with docking analysis, was then used to design novel congeners with potentially improved activity. nih.gov

Similar approaches have been applied to related scaffolds, such as 8-Amino-imidazo[1,5-a]pyrazine derivatives, to identify key descriptors that enhance their biological activity as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.com These models highlighted the significance of steric and hydrophobic interactions as major contributors to the compounds' activity. japsonline.com

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) and subsequent lead optimization are powerful strategies for identifying novel therapeutic agents. FBDD starts by screening small, low-complexity molecules ("fragments") that can bind weakly to a biological target. youtube.com These initial fragment hits then serve as starting points for chemical elaboration into more potent, lead-like molecules. youtube.com

In the context of imidazo[1,2-a]pyrazines, lead optimization is a critical phase that follows the identification of a hit compound, whether from FBDD, high-throughput screening, or rational design. nih.govnih.gov This process involves a systematic medicinal chemistry effort to iteratively modify the hit structure to improve multiple parameters simultaneously, including potency, selectivity, and pharmacokinetic properties like metabolic stability and bioavailability. nih.govyoutube.com

Molecular Mechanisms of Action and Target Elucidation

Investigation of Protein Target Interactions

The imidazo[1,2-a]pyrazine (B1224502) scaffold has been identified as a versatile pharmacophore capable of interacting with a diverse range of protein targets, including enzymes, receptors, and viral proteins. These interactions are fundamental to the observed biological effects of this class of compounds.

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated significant inhibitory activity against several classes of enzymes, particularly kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.

Substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as potent inhibitors of Breast tumor kinase (Brk), also known as Protein tyrosine kinase 6 (PTK6). nih.gov These compounds have shown low-nanomolar inhibitory activity against Brk and high selectivity over other kinases, making them valuable tools for exploring Brk as an oncological target. nih.gov

Furthermore, the imidazo[1,2-a]pyrazine scaffold has been utilized in the structure-based design of selective inhibitors for Aurora-A kinase, a key regulator of mitosis. nih.gov Co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A has provided insights into the binding interactions, facilitating the design of potent inhibitors with significant selectivity in cell-based assays. nih.gov

The PI3K-Akt-mTOR signaling pathway, frequently activated in human cancers, has also been a target for imidazo[1,2-a]pyrazine derivatives. drugbank.com Certain compounds from this class have exhibited potent dual inhibitory activity against PI3Kα and mTOR. drugbank.com Additionally, imidazo[1,2-a]pyrazines have been identified as inhibitors of the VirB11 ATPase, an essential component of the type IV secretion system in bacteria like Helicobacter pylori. ucl.ac.uk

Enzymatic Inhibition by Imidazo[1,2-a]pyrazine Derivatives
Enzyme TargetCompound ClassKey FindingsReferences
Breast tumor kinase (Brk)/Protein tyrosine kinase 6 (PTK6)Substituted imidazo[1,2-a]pyrazin-8-aminesLow-nanomolar inhibition and high selectivity. nih.gov
Aurora-A kinaseImidazo[1,2-a]pyrazine derivativesPotent and selective inhibition demonstrated in cell-based assays. nih.gov
PI3K/mTORImidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivativesExcellent dual inhibitory activity against PI3Kα and mTOR. drugbank.com
VirB11 ATPaseImidazo[1,2-a]pyrazine compoundsIdentified as competitive inhibitors of ATP. ucl.ac.uk

The imidazo[1,2-a]pyrazine framework is also present in molecules that interact with neurotransmitter receptors. For instance, imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity agonists for the α2/α3 subtypes of the GABA A receptor. This functional selectivity suggests potential applications in the treatment of anxiety with a reduced sedative effect.

A notable mechanism of action for certain imidazo[1,2-a]pyrazine derivatives is their interaction with viral nucleoproteins. The derivative known as A4 has been identified as a potent and broad-spectrum anti-influenza agent. nih.gov It has been shown to directly bind to the influenza virus nucleoprotein (NP). nih.gov This interaction induces the clustering of the NP and prevents its accumulation in the nucleus, which is a critical step for viral replication. nih.gov

Cellular and Subcellular Localization Studies

The cellular and subcellular localization of imidazo[1,2-a]pyrazine derivatives is crucial for their mechanism of action, as it determines their access to intracellular targets. In the context of its anti-influenza activity, the imidazo[1,2-a]pyrazine derivative A4 has been shown to prevent the nuclear accumulation of the viral nucleoprotein. nih.gov This is achieved by inducing the clustering of the nucleoprotein in the cytoplasm, thereby inhibiting a key step in the viral life cycle. nih.gov This suggests that the compound can effectively cross the cell membrane and interact with its target in the cytoplasm.

Molecular Pathway Modulation and Biological Network Analysis

Imidazo[1,2-a]pyrazine derivatives have been shown to modulate several critical signaling pathways implicated in cancer and other diseases. By inhibiting kinases such as PI3K, mTOR, and Brk, these compounds can disrupt downstream signaling cascades that are essential for cell proliferation, survival, and migration.

For instance, imidazo[1,2-a]pyrazine derivatives that inhibit the Gαq/11 signaling pathway have been developed. nih.govdocumentsdelivered.com These inhibitors have demonstrated the ability to suppress downstream signaling, including the phosphorylation of ERK and the dephosphorylation of YAP, leading to antitumor effects in uveal melanoma. nih.gov

More recently, an imidazo[1,2-a]pyrazine derivative was identified as a potent inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway. nih.gov By inhibiting ENPP1, this compound enhances the mRNA expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6, thereby stimulating an immune response. nih.gov

Modulation of Molecular Pathways by Imidazo[1,2-a]pyrazine Derivatives
Modulated PathwayMechanismTherapeutic ImplicationReferences
PI3K/mTOR SignalingDual inhibition of PI3Kα and mTOR.Anticancer therapy. drugbank.com
Gαq/11 SignalingInhibition of Gαq/11, leading to suppression of downstream ERK and YAP signaling.Treatment of uveal melanoma. nih.gov
cGAS-STING PathwayInhibition of ENPP1, leading to enhanced STING pathway activation.Cancer immunotherapy. nih.gov

Resistance Mechanisms and Strategies for Overcoming Resistance

The development of resistance is a significant challenge in the long-term efficacy of many therapeutic agents, including those based on the imidazo[1,2-a]pyrazine scaffold. In the context of antiviral therapy, influenza viruses are known to develop resistance to various drugs through mutations in their target proteins. mdpi.com For inhibitors of the influenza nucleoprotein, resistance could potentially emerge through mutations in the NP gene that alter the drug-binding site, thereby reducing the affinity of the inhibitor.

While specific resistance mechanisms to N1-(imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine have not been documented, insights can be drawn from resistance to other antiviral agents. For neuraminidase inhibitors, resistance is often conferred by specific amino acid substitutions in the neuraminidase enzyme. mdpi.com Similarly, resistance to kinase inhibitors in cancer therapy frequently arises from mutations in the kinase domain that either prevent drug binding or activate alternative signaling pathways.

Strategies to overcome resistance could include the development of next-generation imidazo[1,2-a]pyrazine derivatives that can bind to mutated targets or the use of combination therapies that target multiple, independent pathways simultaneously. For viral infections, a combination of a nucleoprotein inhibitor with a neuraminidase inhibitor or a polymerase inhibitor could provide a higher barrier to the emergence of resistance. nih.gov

Preclinical Biological Evaluation of N1 Imidazo 1,2 a Pyrazin 8 Yl Ethane 1,2 Diamine and Derivatives

In vitro Efficacy Assessment Across Diverse Biological Models

Antimicrobial Activity (e.g., Anti-tuberculosis, Anti-Helicobacter pylori)

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold have demonstrated notable antimicrobial properties. Certain amidrazone derivatives of imidazo[1,2-a]pyrazine have shown potency against tuberculous mycobacteria. researchgate.net While specific data on N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine is limited, the related compound SQ109, which features a 1,2-ethylene diamine structure, has shown significant activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. newtbdrugs.orgscispace.com SQ109 demonstrated synergistic activity with first-line antitubercular drugs such as isoniazid (B1672263) and rifampicin. scispace.com

In the context of anti-Helicobacter pylori activity, research has targeted the VirB11 ATPase HP0525, a key component of the type IV secretion system that mediates the virulence of H. pylori. nih.gov A series of 8-amino imidazo[1,2-a]pyrazine derivatives were designed and synthesized as inhibitors of HP0525. nih.gov An initial lead compound from this series, identified through virtual screening, demonstrated an IC50 of 7 µM and was found to be a competitive inhibitor of ATP. researchgate.net Subsequent modifications, including the creation of bioconjugates, led to derivatives with improved inhibition of HP0525. nih.gov

Compound/Derivative ClassTarget Organism/EnzymeActivityReference
Amidrazone derivatives of imidazo[1,2-a]pyrazineTuberculous mycobacteriaPotent activity observed. researchgate.net
SQ109 (1,2-ethylene diamine)Mycobacterium tuberculosisActive against drug-susceptible and resistant strains; synergistic with isoniazid and rifampicin. newtbdrugs.orgscispace.com
8-amino imidazo[1,2-a]pyrazine derivativesHelicobacter pylori (VirB11 ATPase HP0525)IC50 of 7 µM for lead compound; competitive ATP inhibitor. nih.govresearchgate.net

Antiviral Activity (e.g., Anti-influenza)

The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of antiviral agents, particularly against the influenza virus. nih.gov A phenotypic screening of a compound library led to the discovery of a series of imidazo[1,2-a]pyrazine derivatives with potent, broad-spectrum anti-influenza activity. nih.gov One derivative, designated A4, was particularly effective against various influenza A and B viruses, including an oseltamivir-resistant H1N1 strain. nih.govnih.gov Further investigation revealed that A4 functions by inducing the clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus. nih.govnih.gov Binding analyses confirmed a direct interaction between derivative A4 and the viral NP. nih.gov

Additionally, other derivatives of imidazo[1,2-a]pyrazine have been evaluated for activity against human coronavirus 229E (HCoV-229E). nih.gov One compound, featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, demonstrated the most potent activity with an IC50 of 56.96 µM and a selectivity index of 7.14. nih.gov

DerivativeVirus StrainMechanism of ActionIC50 / EC50Reference
A4Influenza A & B (including oseltamivir-resistant H1N1)Binds to viral nucleoprotein (NP), inducing clustering and preventing nuclear import.Not specified in text nih.govnih.gov
3b (pyridin-4-yl at C2, cyclohexyl at C3)Human Coronavirus 229EHigh affinity to protease enzyme predicted.56.96 µM nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrazine derivatives, revealing a broad spectrum of activity against various cancer cell lines. rsc.org

Studies have shown that the antiproliferative effects of these compounds are dependent on the chemical substitutions on the imidazo[1,2-a]pyrazine skeleton. For instance, novel imidazo[1,2-a]pyridine (B132010) compounds IP-5 and IP-6 showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.govresearchgate.net The mechanism of action for IP-5 was linked to the induction of cell cycle arrest, evidenced by increased levels of p53 and p21 proteins, and the triggering of an extrinsic apoptosis pathway. nih.govresearchgate.net

Other research has identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.gov A derivative with a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 (compound 3c) was the most potent CDK9 inhibitor, with an IC50 of 0.16 µM. This compound also exhibited the most potent cytotoxic effect against MCF7 (breast cancer), HCT116 (colorectal cancer), and K562 (chronic myelogenous leukemia) cell lines, with an average IC50 of 6.66 µM. nih.gov

Derivative Class/CompoundCancer Cell Line(s)IC50 ValueMechanism of ActionReference
IP-5 (Imidazo[1,2-a]pyridine)HCC1937 (Breast)45 µMCell cycle arrest (p53/p21 increase), extrinsic apoptosis. nih.govnih.govresearchgate.net
IP-6 (Imidazo[1,2-a]pyridine)HCC1937 (Breast)47.7 µMCytotoxicity. nih.gov
Compound 3c (Imidazo[1,2-a]pyrazine)MCF7, HCT116, K562Average 6.66 µMCDK9 Inhibition (IC50 = 0.16 µM). nih.gov
Imidazo[1,2-a]pyrimidine derivatives (3d, 4d)MCF-7 (Breast)43.4 µM (3d), 39.0 µM (4d)Antiproliferative. semanticscholar.org

Receptor Binding and Functional Selectivity Assays

The interaction of imidazo[1,2-a]pyrazine derivatives with specific receptors has been explored to understand their pharmacological effects. A study on imidazo[1,2-a]pyrazin-8-ones and related triazin-8-ones identified these compounds as high-affinity agonists for the GABA(A) benzodiazepine (B76468) binding site. nih.gov One particular compound (16d) demonstrated functional selectivity for the GABA(A)α2 and α3 subtypes. nih.gov This selectivity is significant as these subtypes are associated with anxiolytic effects, while the α1 subtype is linked to sedation. The compound was found to be anxiolytic in an animal model with minimal sedation, even at full occupancy of the benzodiazepine binding site. nih.gov

Enzyme Inhibition Kinetics and Binding Affinity Measurements

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for designing inhibitors of various enzymes. As discussed previously, derivatives have shown potent inhibitory activity against CDK9 and the H. pylori VirB11 ATPase. nih.govresearchgate.netnih.gov

Further studies have identified derivatives that inhibit breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), which are oncology targets. A series of substituted imidazo[1,2-a]pyrazin-8-amines were found to have low-nanomolar Brk inhibition activity and high selectivity over other kinases. nih.gov

In the field of neurodegenerative diseases, 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed as acetylcholinesterase inhibitors (AChEIs) for potential use in treating Alzheimer's disease. researchgate.net The most potent derivative, compound 14r, had an IC50 value of 0.47 µM for AChE and showed a 23.45-fold selectivity over butyrylcholinesterase (BuChE). researchgate.net Kinetic studies revealed a mixed-type inhibition pattern, and molecular docking suggested the compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. researchgate.net

Additionally, multi-substituted 3,8-diaminoimidazo[1,2-a]pyrazines have been identified as having moderate inhibitory activity against Heat shock protein 90 (Hsp90), another important target in cancer therapy. rsc.org

In vivo Proof-of-Concept Studies in Animal Models

While much of the research on this compound and its derivatives remains at the in vitro stage, some compounds have progressed to in vivo evaluation in animal models, providing initial proof-of-concept for their therapeutic potential.

The anti-influenza derivative A4, which targets the viral nucleoprotein, was found to have low acute toxicity in Kunming mice. nih.govnih.gov An imidazo[1,2-a]pyrazin-8-one derivative (16d), a selective GABA(A) α2/α3 subtype agonist, was tested in a conditioned animal model of anxiety and demonstrated anxiolytic effects with minimal sedation. nih.gov This compound also showed good oral bioavailability in rats. nih.gov

In oncology, an imidazothienopyrazine analog (22j), which acts as a selective IKK-beta inhibitor, showed oral efficacy in a mouse model of LPS-induced TNF-alpha release, indicating potential anti-inflammatory and anticancer applications. nih.gov

Derivative/CompoundAnimal ModelStudy TypeKey FindingReference
A4 (Anti-influenza)Kunming MiceToxicityLow acute toxicity observed. nih.govnih.gov
16d (GABA(A) Agonist)RatAnxiety Model / PKAnxiolytic effect with minimal sedation; good oral bioavailability. nih.gov
22j (IKK-beta Inhibitor)MouseLPS-induced TNF-alpha releaseDemonstrated oral efficacy. nih.gov

Efficacy in Infectious Disease Models (e.g., Murine Tuberculosis Models)

While the related imidazo[1,2-a]pyridine scaffold has been extensively investigated for anti-tuberculosis activity, detailed in vivo efficacy data for imidazo[1,2-a]pyrazine derivatives in murine models of tuberculosis is not prominently available in the reviewed scientific literature. nih.govnih.govresearchgate.net Research has focused more on other therapeutic applications for this particular heterocyclic system.

Anxiolytic Activity in Conditioned Animal Models

Derivatives of the imidazo[1,2-a]pyrazine class have been identified as potent anxiolytics. Specifically, a series of imidazo[1,2-a]pyrazin-8-ones have demonstrated significant efficacy. researchgate.netresearchgate.net One notable compound, referred to as compound 16d in research, has been shown to be anxiolytic in a conditioned animal model of anxiety. researchgate.net A key finding from the preclinical evaluation was that this compound produced its anxiolytic effects with minimal sedation, even at full benzodiazepine binding site occupancy. researchgate.net This suggests a favorable profile for therapeutic development, potentially separating the desired anti-anxiety effects from common sedative side effects.

Efficacy in Relevant Disease-State Animal Models (excluding human trials)

Imidazo[1,2-a]pyrazine derivatives have demonstrated efficacy in a range of non-human, preclinical disease models, including inflammation and cancer.

Anti-inflammatory Activity

A specific derivative, 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (compound 5n), has shown promising in vivo anti-inflammatory effects. nih.gov In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound was effective at mitigating the inflammatory response. nih.gov This demonstrates the potential of this chemical class in treating inflammatory conditions.

Antitumor Activity

The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent antitumor agents. In one study, an imidazo[1,2-a]pyrazine derivative (compound 7) was evaluated in a murine cancer model. nih.gov The study found that this derivative enhanced the antitumor efficacy of an anti-PD-1 antibody. nih.gov The combination treatment resulted in a tumor growth inhibition rate of 77.7% and improved survival in the animal model. nih.gov Another derivative, compound 42, also exhibited significant in vivo anti-tumoral activities in preclinical models. drugbank.com

Efficacy of Imidazo[1,2-a]pyrazine Derivative 7 in Murine Tumor Model nih.gov
Treatment GroupTumor Growth Inhibition RateOutcome
Derivative 7 combined with anti-PD-1 antibody77.7%Enhanced antitumor efficacy and improved survival

Anticonvulsant Activity

The potential for imidazo[1,2-a]pyrazine derivatives in treating neurological disorders has also been explored. These compounds were investigated as selective negative modulators of specific glutamate (B1630785) receptors in the brain. nih.gov Initial research identified brain-penetrant leads from this chemical class. nih.gov This line of inquiry led to the development of related compounds that provided robust seizure protection in anticonvulsant models, highlighting the therapeutic potential of this scaffold for conditions like epilepsy. nih.gov

Pharmacological Characterization in Preclinical Contexts

The diverse biological activities of imidazo[1,2-a]pyrazine derivatives are attributable to their ability to interact with a variety of pharmacological targets.

The anxiolytic effects of imidazo[1,2-a]pyrazin-8-one derivatives are a result of their action as high-affinity GABA(A) agonists. researchgate.net These compounds exhibit functional selectivity for the GABA(A) α2 and α3 subtypes, which is believed to contribute to their anxiolytic properties with minimal sedation. researchgate.netresearchgate.net

In the context of anti-inflammatory activity, derivative 5n functions as a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). nih.gov These receptor tyrosine kinases are considered potential targets for anti-inflammatory drug discovery. nih.gov

Kinase Inhibition Profile of Anti-Inflammatory Derivative 5n nih.gov
Target KinaseBinding Affinity (Kd)Inhibitory Concentration (IC50)
DDR17.9 nM9.4 nM
DDR28.0 nM20.4 nM

The antitumor properties of derivative 7 are derived from its role as a highly potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is a negative regulator of the cGAS-STING pathway, and its inhibition is considered a promising strategy for stimulating an immune response against cancer. nih.gov Other anticancer derivatives, such as compound 42, function as potent dual inhibitors of PI3K and mTOR, key components of a signaling pathway frequently activated in human cancers. drugbank.com

For neurological applications, imidazo[1,2-a]pyrazines have been characterized as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as an imidazo[1,2-a]pyrazine (B1224502) derivative, might interact with a biological target, typically a protein or enzyme.

Research on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine structures has demonstrated their potential as inhibitors for various protein kinases. nih.gov For instance, molecular docking simulations have been performed on imidazo[1,2-a]pyridine hybrids to investigate their binding affinity with specific enzymes, revealing key interactions with amino acid residues in the active site. chemmethod.com In one study, docking of imidazo[1,2-a]pyridine derivatives into the active sites of protein kinases like DYRK1A and CLK1 helped to explain the structure-activity relationship (SAR) data obtained from biological assays. nih.gov Similarly, derivatives of imidazo[1,2-a]pyrazin-8(7H)-one were docked into acetylcholinesterase, indicating that the compounds could bind to both the catalytic active site and the peripheral anionic site. researchgate.net

These studies typically reveal important binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. For N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine, docking studies could elucidate its potential binding modes within various kinase or other enzyme active sites, providing a rationale for its observed or predicted biological activity.

Table 1: Illustrative Molecular Docking Results for Imidazo[1,2-a]pyrazine Derivatives with Target Proteins
Compound DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine Hybrid HB7Human LTA4H (3U9W)-11.237Not Specified chemmethod.com
Imidazo[1,2-a]pyridine 4cCLK1Not Specified (IC50 = 0.7 µM)Not Specified nih.gov
Imidazo[1,2-a]pyrazin-8(7H)-one 14rAcetylcholinesterase (AChE)Not Specified (IC50 = 0.47 µM)Tyr-124, Trp-86 researchgate.net

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods are essential for understanding the fundamental properties of compounds like this compound.

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Studies on various imidazo[1,2-a]pyrazine and related heterocyclic derivatives have utilized DFT calculations to compute electronic descriptors such as total energy, dipole moment, and the HOMO-LUMO gap. researchgate.net These calculations provide insights into how structural modifications affect the electronic properties and, consequently, the biological activity of the molecules. researchgate.net For this compound, DFT and HOMO-LUMO analysis could predict its reactivity, stability, and the sites most likely to be involved in chemical reactions or intermolecular interactions.

Table 2: Representative Quantum Chemical Parameters Calculated for Heterocyclic Compounds Using DFT
ParameterDescriptionTypical Application
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability nih.gov
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability nih.gov
ΔE (HOMO-LUMO gap, eV)Energy difference between HOMO and LUMORelates to chemical reactivity and stability mdpi.com
Dipole Moment (Debye)Measure of molecular polarityInfluences solubility and intermolecular interactions
Hardness (η)Resistance to change in electron distributionA hard molecule has a large HOMO-LUMO gap mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a ligand and the dynamic behavior of a ligand-protein complex.

For this compound, MD simulations could be used to explore its various possible conformations in a solvent, which is crucial for understanding how it might adapt its shape to fit into a binding site. When a ligand is docked into a protein, MD simulations can be performed on the resulting complex to assess its stability and to observe the dynamics of the interactions over a period of time.

A study on imidazo[1,2-a]pyrazin-8(7H)-one derivatives used MD simulations to evaluate the stability of the ligand-AChE complex. researchgate.net The simulations revealed the conformational stability of the compound within the enzyme's binding cavity, reinforcing the findings from molecular docking. researchgate.net Such simulations are valuable for confirming the stability of predicted binding poses and for identifying subtle changes in protein structure upon ligand binding.

In Silico Screening and Virtual High-Throughput Screening for Novel Ligands

In silico screening, including virtual high-throughput screening (vHTS), involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The imidazo[1,2-a]pyrazine scaffold can serve as a core structure for the design of new ligands. Starting with a known active compound, vHTS can be used to search for analogs with potentially improved activity or properties. For example, a collaborative virtual screening effort was successfully used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govresearchgate.net This in silico probing of proprietary compound libraries allowed for the rapid expansion of the chemical series and the identification of compounds with improved antiparasitic activity. nih.govresearchgate.net

For this compound, if it were identified as a hit compound, vHTS could be employed to screen vast chemical databases for structurally similar molecules or compounds with complementary shapes and chemical features, thereby accelerating the discovery of new and potentially more potent ligands.

Prediction of Molecular Properties Relevant to Biological Activity

Computational methods can predict a wide range of molecular properties that are relevant to a compound's biological activity, often as part of a Quantitative Structure-Activity Relationship (QSAR) study. These properties go beyond simple physical and chemical characteristics and delve into descriptors that correlate with a molecule's pharmacological behavior.

For the imidazo[1,2-a]pyrazine class of compounds, studies have combined DFT and QSAR to find correlations between calculated physicochemical properties and observed biological activity. researchgate.net This approach allows for the development of predictive models where the activity of new, unsynthesized compounds can be estimated based on their computed descriptors. researchgate.net

Relevant predicted properties can include topological descriptors (e.g., molecular weight, molar volume) and electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, hardness). researchgate.net By establishing a statistically significant relationship between these descriptors and a specific biological activity (like cytotoxicity or enzyme inhibition), it becomes possible to computationally prioritize which derivatives of this compound would be most promising to synthesize and test experimentally.

Future Perspectives and Emerging Research Directions

Exploration of Novel Therapeutic Applications for Imidazo[1,2-a]pyrazine (B1224502) Scaffolds

The imidazo[1,2-a]pyrazine framework is a versatile scaffold that has demonstrated a multitude of biological activities. tsijournals.com Its derivatives have been investigated for various pharmacological applications, including antibacterial, anti-inflammatory, antiulcer, and cardiotonic properties. researchgate.net The exploration of novel therapeutic applications for this scaffold is a burgeoning area of research.

Anticancer Therapies: A significant area of focus is the development of imidazo[1,2-a]pyrazine derivatives as anticancer agents. nih.gov These compounds have shown potent anti-proliferative activities against various cancer cell lines. nih.gov Research has demonstrated their potential as inhibitors of key enzymes in cancer progression, such as Aurora kinases, PI3K/mTOR, and tubulin polymerization. nih.govnih.govdrugbank.com For instance, a series of imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors, with some compounds exhibiting inhibitory effects in the nanomolar range against cancer cell lines. nih.gov Another study reported on imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives as potent PI3K/mTOR dual inhibitors. drugbank.com The structure-activity relationship (SAR) of these compounds continues to be explored to enhance their efficacy and selectivity.

Antimicrobial and Antiviral Agents: The imidazo[1,2-a]pyrazine scaffold has also shown promise in the development of new antimicrobial and antiviral drugs. Derivatives have exhibited significant activity against various bacterial and fungal strains. tsijournals.com Recent studies have also identified imidazo[1,2-a]pyrazine derivatives as potential inhibitors of the influenza virus nucleoprotein, demonstrating broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. acs.orgnih.gov The potential for dual-action drugs, such as those with both anti-HIV and anti-influenza properties, is an exciting avenue for future research. nih.gov

Inhibitors of Kinases and Other Enzymes: The structural features of the imidazo[1,2-a]pyrazine core make it an ideal candidate for the design of kinase inhibitors. nih.gov Structure-based design has led to the development of potent and selective Aurora-A kinase inhibitors. nih.gov Furthermore, derivatives have been identified as inhibitors of I-kappa B kinase (IKK), which plays a crucial role in inflammatory diseases. nih.gov The scaffold's ability to interact with various enzyme active sites suggests that a wide range of other therapeutic targets could be explored.

Neurological Disorders: Recent discoveries have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, which is highly expressed in the hippocampus. nih.gov This selectivity offers a promising strategy for the development of novel anticonvulsants with an improved therapeutic index for treating conditions like epilepsy. nih.gov

The diverse biological activities of the imidazo[1,2-a]pyrazine scaffold are summarized in the table below.

Therapeutic AreaTarget/MechanismReference(s)
Oncology Aurora Kinase Inhibition, PI3K/mTOR Inhibition, Tubulin Polymerization Inhibition nih.govnih.govdrugbank.com
Infectious Diseases Antibacterial, Antifungal, Antiviral (Influenza Nucleoprotein Inhibition) tsijournals.comacs.orgnih.gov
Inflammatory Diseases I-kappa B Kinase (IKK) Inhibition nih.gov
Neurological Disorders Selective AMPAR Negative Modulation (TARP γ-8) nih.gov
Other Antioxidant, Antiulcer, Cardiotonic tsijournals.comresearchgate.net

Development of Advanced Synthetic Methodologies for Diversification

The continued exploration of the therapeutic potential of imidazo[1,2-a]pyrazines relies heavily on the development of efficient and versatile synthetic methods. rsc.org Researchers are increasingly focusing on "green" and sustainable chemical processes to create diverse libraries of these compounds for biological screening. ccspublishing.org.cn

Green Synthesis Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation. ccspublishing.org.cnacs.org For example, an expeditious and catalyst-free heteroannulation reaction for the synthesis of imidazo[1,2-a]pyrazines has been developed using a water-isopropanol mixture as the reaction medium under microwave conditions. acs.org Another approach describes the synthesis of substituted imidazo[1,2-a]pyrazines using eucalyptol (B1671775) as a green solvent in a multicomponent reaction. researchgate.net

Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. researchgate.net The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been successfully employed for the synthesis of diverse imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) derivatives. researchgate.net Iodine-catalyzed one-pot three-component condensations have also proven to be an efficient method for synthesizing these scaffolds, offering cost-effectiveness and mild reaction conditions. rsc.orgnih.gov

Transition Metal-Catalyzed Reactions: Transition metal catalysis, particularly with copper and palladium, continues to be a cornerstone for the synthesis and functionalization of heterocyclic compounds. researchgate.netmdpi.com These methods allow for the introduction of a wide range of substituents onto the imidazo[1,2-a]pyrazine core, which is crucial for optimizing biological activity. Suzuki cross-coupling, a palladium-catalyzed reaction, has been used to synthesize novel 2,6-disubstituted imidazo[4,5-b]pyridines, which are structurally related to the imidazo[1,2-a]pyrazine scaffold. mdpi.com

Photochemical Synthesis: Visible light-induced C-H functionalization is emerging as a powerful and sustainable strategy for the derivatization of imidazo[1,2-a]pyridines and related heterocycles. mdpi.com This approach allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, offering high atom economy. mdpi.com

A summary of advanced synthetic methodologies is presented below.

Synthetic MethodologyKey FeaturesReference(s)
Green Synthesis Use of eco-friendly solvents (e.g., water, eucalyptol), catalyst-free conditions, microwave irradiation ccspublishing.org.cnacs.orgresearchgate.net
Multicomponent Reactions (MCRs) High efficiency, atom economy, and rapid generation of molecular diversity researchgate.netrsc.orgnih.gov
Transition Metal Catalysis Versatile for C-C and C-N bond formation, enabling broad diversification researchgate.netmdpi.com
Photochemical Synthesis Sustainable, high atom economy through direct C-H functionalization mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel imidazo[1,2-a]pyrazine derivatives is no exception. These computational tools can accelerate the identification of promising drug candidates by predicting their biological activity and properties.

Generative Models for De Novo Design: Deep learning and generative models can be used to design novel molecules with desired properties. youtube.com For instance, a deep generative model was utilized to create a focused library of benzimidazole-pyrazine derivatives as potential antagonists for the Adenosine A2B receptor, a target in cancer immunotherapy. tandfonline.com This approach allows for the exploration of a vast chemical space to identify novel and potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning-based QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net Such models have been applied to a series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives to predict their anti-melanoma activity. researchgate.net These predictive models can guide the rational design of more potent analogues.

Challenges and Opportunities in Imidazo[1,2-a]pyrazine Research

Despite the significant progress in the field, several challenges and opportunities remain in imidazo[1,2-a]pyrazine research.

Challenges:

Selectivity: A major challenge is to design compounds that are highly selective for their intended biological target to minimize off-target effects and potential toxicity.

Drug Resistance: The development of drug resistance, particularly in cancer and infectious diseases, is a significant hurdle. rsc.org Future research needs to focus on designing imidazo[1,2-a]pyrazine derivatives that can overcome existing resistance mechanisms or have novel modes of action.

Synthetic Efficiency: While many synthetic methods have been developed, there is still a need for more efficient, scalable, and environmentally friendly routes to produce these compounds. nih.gov

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as effective drugs.

Opportunities:

Untapped Therapeutic Targets: The versatility of the imidazo[1,2-a]pyrazine scaffold presents an opportunity to explore its potential against a wider range of therapeutic targets.

Combination Therapies: Investigating the use of imidazo[1,2-a]pyrazine derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly in cancer.

Personalized Medicine: The development of highly selective imidazo[1,2-a]pyrazine-based drugs could contribute to the advancement of personalized medicine by targeting specific molecular abnormalities in individual patients.

Chemical Biology: The unique properties of this scaffold can be harnessed to develop chemical probes and research tools to study complex biological processes.

Role of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine as a Chemical Probe and Research Tool

While specific studies detailing the use of this compound as a chemical probe are not yet prevalent in the literature, its structural features and the known properties of the parent scaffold suggest significant potential in this area.

Fluorescent Probes: The imidazo[1,2-a]pyrazine and the related imidazo[1,2-a]pyridine scaffolds can exhibit fluorescent properties. rsc.orgrsc.org This intrinsic fluorescence can be exploited to develop probes for bioimaging and sensing applications. The ethane-1,2-diamine side chain in this compound provides a reactive handle for conjugation to other molecules, such as targeting ligands or biomolecules, without quenching the fluorescence of the core structure. This could enable the development of targeted fluorescent probes for visualizing specific cells or subcellular components.

Linker for Affinity Chromatography and Proteomics: The primary and secondary amine groups in the diamine side chain can be used to immobilize the compound onto a solid support. This would create an affinity matrix for capturing and identifying binding proteins from cell lysates, a powerful tool in chemical proteomics for target identification and validation.

Fragment-Based Drug Discovery: this compound can serve as a valuable fragment in fragment-based drug discovery (FBDD). The imidazo[1,2-a]pyrazine core can provide the initial binding interactions with a target protein, and the diamine linker can be used to elaborate the fragment into a more potent lead compound by linking it to other fragments that bind in adjacent pockets.

Tool Compound for Target Validation: As a derivative of a scaffold known to inhibit various kinases and enzymes, this compound could serve as a tool compound to probe the function of specific biological targets. Its diamine side chain could be modified to improve cell permeability or to attach reporter tags, facilitating studies on target engagement and downstream signaling pathways. A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, highlighting the potential of such compounds as research tools. nih.gov

Q & A

What are the most common synthetic routes for preparing N¹-(imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine and related derivatives?

Level: Basic
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) or condensation strategies. A robust method involves the Groebke-Blackburn-Bienaymé reaction using pyrazine-2,3-diamine as the amidine component, reacting with aldehydes and isocyanides under mild conditions to yield adenine-mimetic imidazo[1,2-a]pyrazines . Alternative routes include hydrazide-aldehyde condensation (e.g., ethanol with HCl catalysis) to form N-acylhydrazone intermediates, followed by purification via ice-cold sodium bicarbonate extraction or dichloromethane partitioning . For carboxamide derivatives, multi-step protocols involving Suzuki coupling or nucleophilic substitution are employed .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic
Answer:
Key characterization methods include:

  • X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., Hirshfeld surface analysis for non-covalent interactions) .
  • Spectroscopic techniques : 1^1H/13^13C NMR for functional group verification, UV-Vis for electronic transitions, and HRMS for molecular weight confirmation.
  • Thermogravimetric analysis (TGA) to assess thermal stability, particularly for derivatives intended for biological applications .

What are the primary biological targets and pharmacological activities associated with this scaffold?

Level: Basic
Answer:
Imidazo[1,2-a]pyrazines exhibit broad bioactivity due to their structural similarity to purines. Reported targets include:

  • Acetylcholinesterase (AChE) : Derivatives like imidazo[1,2-a]pyrazin-8(7H)-ones show inhibitory activity (IC50_{50} values <10 μM) relevant to Alzheimer’s disease .
  • TNF-α production : Hydrazone derivatives demonstrate anti-inflammatory effects in vitro (IC50_{50} ~0.5 μM) and in vivo models .
  • Antioxidant activity : Substituents like piperidine or phenolic groups enhance radical scavenging capacity (e.g., DPPH assay results: 70–85% inhibition at 100 μM) .

How can contradictory bioactivity data across studies be systematically addressed?

Level: Advanced
Answer:
Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

  • Standardized assay conditions : Control factors like buffer pH, incubation time, and cell lines (e.g., TNF-α inhibition assays in RAW264.7 macrophages vs. primary cells) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrazine vs. electron-donating groups on ethylenediamine) .
  • Meta-analysis : Pool data from orthogonal assays (e.g., AChE inhibition paired with molecular docking to validate binding modes) .

What computational tools are recommended for optimizing reaction pathways and predicting bioactivity?

Level: Advanced
Answer:

  • Quantum chemical calculations : Use DFT (e.g., Gaussian or ORCA) to model transition states and reaction energetics, particularly for MCRs .
  • Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like AChE or TNF-α, guided by crystallographic data (PDB IDs: 4EY7, 6COX) .
  • Machine learning (RDKit, DeepChem) : Train models on existing imidazo[1,2-a]pyrazine libraries to prioritize synthetic routes or bioactive candidates .

What strategies improve scalability and reproducibility in synthesizing this compound?

Level: Advanced
Answer:

  • High-throughput screening (HTS) : Automate reaction condition optimization (e.g., solvent, catalyst loading) using robotic platforms .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .
  • Design of experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) for yield maximization .

How can researchers resolve challenges in crystallizing imidazo[1,2-a]pyrazine derivatives?

Level: Advanced
Answer:

  • Solvent screening : Use polar aprotic solvents (DMF, DMSO) or mixed systems (water:ethanol) to enhance crystal lattice stability .
  • Additive engineering : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize π-π stacking or hydrogen-bond networks .
  • Temperature-gradient methods : Slow cooling (0.5°C/min) from saturated solutions to promote nucleation .

What safety protocols are critical when handling intermediates in its synthesis?

Level: Basic
Answer:

  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas in hydrazone syntheses) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles mandatory due to potential mutagenicity of aromatic amines .
  • Waste management : Neutralize acidic/basic residues before disposal (e.g., sodium bicarbonate for HCl-containing waste) .

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